molecular formula C18H14F3NO3S B2808098 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2097918-49-3

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2808098
CAS No.: 2097918-49-3
M. Wt: 381.37
InChI Key: YLVJWYYWPVWQCJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is a complex organic compound characterized by the presence of furan, thiophene, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(furan-2-yl)-2-(thiophen-2-yl)ethanol, which can be synthesized through a Grignard reaction involving furan-2-ylmagnesium bromide and thiophene-2-carbaldehyde. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The furan and thiophene rings may facilitate binding through π-π interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
  • N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
  • N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of both furan and thiophene rings, which provide distinct electronic and steric properties. The trifluoromethoxy group further enhances its chemical stability and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)25-13-7-5-12(6-8-13)17(23)22-11-14(15-3-1-9-24-15)16-4-2-10-26-16/h1-10,14H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVJWYYWPVWQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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